molecular formula C17H20FN3 B12232241 4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine

4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine

Cat. No.: B12232241
M. Wt: 285.36 g/mol
InChI Key: HOPZSJBOWAYHOQ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperidine moiety attached to a fluorinated methylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This inhibition is achieved through binding to the peripheral anionic site of acetylcholinesterase, thereby preventing the formation of toxic amyloid fibrils.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine is unique due to the presence of both the benzylpiperidine and fluorinated methylpyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C17H20FN3

Molecular Weight

285.36 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C17H20FN3/c1-13-16(18)17(20-12-19-13)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3

InChI Key

HOPZSJBOWAYHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCC(CC2)CC3=CC=CC=C3)F

Origin of Product

United States

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